2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Drug Design ADME Lead Optimization

2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid (CAS 1239722-75-8) belongs to the pyrazolo[5,1-b]oxazole class of fused heterocycles, serving as a versatile bicyclic building block for medicinal chemistry. The molecule (C₆H₆N₂O₃, MW 154.12) features a carboxylic acid handle at the 6-position, enabling amide coupling and esterification without requiring pre-functionalization of the ring.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 1239722-75-8
Cat. No. B1432518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
CAS1239722-75-8
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1COC2=CC(=NN21)C(=O)O
InChIInChI=1S/C6H6N2O3/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10)
InChIKeyVIJQAWCUVDTCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid: Core Scaffold Identity and Physicochemical Baseline


2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid (CAS 1239722-75-8) belongs to the pyrazolo[5,1-b]oxazole class of fused heterocycles, serving as a versatile bicyclic building block for medicinal chemistry [1]. The molecule (C₆H₆N₂O₃, MW 154.12) features a carboxylic acid handle at the 6-position, enabling amide coupling and esterification without requiring pre-functionalization of the ring . Its computed XLogP3 of 0.1 and topological polar surface area (TPSA) of 64.4 Ų place it in a favorable region of drug-like chemical space relative to heavier halogenated analogs .

Why Substitute 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid: Regioisomeric and Substituent Impact on Physicochemical Properties


Within the pyrazolo[5,1-b]oxazole family, substitution pattern profoundly affects molecular properties and reactivity. The position of the carboxylic acid group dictates hydrogen-bonding geometry and the vector of appended fragments [1]. The presence or absence of a halogen at the 7-position alters lipophilicity, molecular weight, and the potential for late-stage functionalization via cross-coupling [2]. Consequently, a 7-bromo or 7-methyl analog differs measurably from the parent C–H compound in calculated LogP, polar surface area, and safety profile, meaning they are not interchangeable in a synthetic sequence or SAR study without altering downstream physicochemical and ADME profiles.

Quantitative Differentiation Evidence for 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid vs. Closest Analogs


Lipophilicity Control (XLogP3): 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid vs. 7-Methyl and 7-Bromo Analogs

The target compound has a computed XLogP3 of 0.1, compared to 0.4 for the 7-methyl analog (CAS 1239844-56-4) and 0.6 for the 7-bromo analog (CAS 1707391-71-6) [1]. The lower lipophilicity of the unsubstituted parent may translate to improved aqueous solubility and reduced CYP450 binding, which is a critical criterion in fragment-based drug discovery [1].

Drug Design ADME Lead Optimization

Molecular Weight Efficiency: 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid vs. Halogenated Comparators

The molecular weight of 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid is 154.12 g/mol . Its 7-bromo analog (CAS 1707391-71-6) weighs 233.02 g/mol and the 7-iodo analog weighs over 280 g/mol . This 51% lower mass positions the target compound within the optimal fragment range (MW < 160) whereas halogenated versions are more appropriate for lead optimization stages .

Fragment-Based Drug Discovery Lead-Like Properties Molecular Weight

Synthetic Handle Versatility: 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid vs. 7-Carboxylic Acid Regioisomer

The 6-carboxylic acid regioisomer (target) presents a distinct vector for amide bond formation compared to the 7-carboxylic acid isomer (CAS 1286755-21-2) . The 7-position in the target compound retains an unsubstituted C–H, which can be utilized for late-stage C–H activation chemistry—a strategy not possible with the 7-carboxylic acid regioisomer [1]. This regioisomeric differentiation is critical for library enumeration strategies where substitution pattern dictates 3D pharmacophore geometry.

Synthetic Chemistry Regioselectivity Cross-Coupling

GHS Safety Profile: 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid vs. In-Class Brominated Analog

The target compound carries a standard GHS07 warning for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) [1]. While the 7-bromo analog shares a comparable hazard profile, its brominated structure raises additional considerations regarding halogenated waste disposal and potential genotoxic impurity concerns during scale-up, making the non-halogenated parent a lower-risk entry point for initial SAR exploration .

Lab Safety Procurement HSE Compliance

High-Value Research Applications for 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid


Fragment-Based Lead Generation Libraries

With a molecular weight of 154.12 and XLogP3 of 0.1, this compound fits the 'Rule of Three' for fragment libraries [1]. It can be directly incorporated into fragment screening collections, where its low lipophilicity and TPSA of 64.4 Ų support aqueous solubility at screening concentrations (typically 200–500 µM), unlike heavier halogenated analogs that may precipitate under assay conditions [2].

Late-Stage C–H Functionalization Programs

The unsubstituted C–H at the 7-position allows for regioselective palladium-catalyzed C–H arylation chemistry, as demonstrated on the pyrazolo[5,1-b]oxazole scaffold [1]. Procurement of the 6-COOH parent provides a versatile intermediate that can be diversified into mono-, di-, and tri-arylated series, a strategy inaccessible when starting from the 7-carboxylic acid regioisomer or a 7-halogenated analog.

Small-Molecule PDE or Kinase Inhibitor Scaffold Expansion

The pyrazolo[5,1-b]oxazole core has established precedent as a CRF-1 receptor antagonist scaffold [1] and has shown binding affinity for p38α MAP kinase (IC₅₀ = 2.2 µM for a substituted analog) [2]. The 6-carboxylic acid parent serves as the minimal pharmacophore for systematic SAR exploration, with the free acid enabling direct amidation to generate focused kinase inhibitor libraries without requiring ester hydrolysis post-coupling.

Medicinal Chemistry Education and Methodology Development

At a commercially available purity of ≥97% [1], this compound is suitable for undergraduate and graduate teaching laboratories focused on heterocyclic chemistry, amide coupling methodology, or parallel synthesis techniques. Its manageable hazard profile (GHS07, no carcinogenicity or mutagenicity alerts) facilitates handling in academic settings where specialized containment may be limited [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.